2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde
Overview
Description
2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a fluorine atom at the 2-position and a pyrimidin-5-yl group at the 5-position of the benzaldehyde ring. This compound is a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is the metal catalyzed C-H functionalization . This compound acts as a temporary directing group (TDG) to assist as a co-catalyst for this process .
Mode of Action
This compound interacts with its targets by controlling site selectivity during the C-H functionalization process . It is covalently bonded to the compound of interest and must subsequently be removed after functionalization . This compound is an effective TDG for meta directed C-H functionalization of amine substituted target compounds, with high selectivity .
Biochemical Pathways
It is known that this compound plays a significant role in the c-h functionalization process , which is a crucial pathway in organic chemistry.
Result of Action
The molecular and cellular effects of this compound’s action involve the facilitation of the C-H functionalization process . By acting as a temporary directing group, it promotes site selectivity without the inclusion of additional synthetic steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis to yield the desired product . Another approach includes the use of 2-amino-4,6-dichloropyrimidine derivatives, which are known to suppress immune-induced NO generation .
Industrial Production Methods
Industrial production methods for 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde often involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and the pyrimidin-5-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid.
Reduction: 2-Fluoro-5-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar structure but lacks the fluorine atom.
4-(Pyrimidin-2-yloxy)benzaldehyde: Contains a pyrimidin-2-yloxy group instead of the pyrimidin-5-yl group.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidin-1-yl group instead of the pyrimidin-5-yl group.
4-(4-Pyrimidinylamino)benzoic acid: Contains a pyrimidinylamino group instead of the pyrimidin-5-yl group.
Uniqueness
2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the pyrimidin-5-yl group on the benzaldehyde ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-pyrimidin-5-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-11-2-1-8(3-9(11)6-15)10-4-13-7-14-5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBOMLYCVPLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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